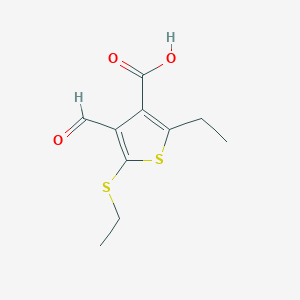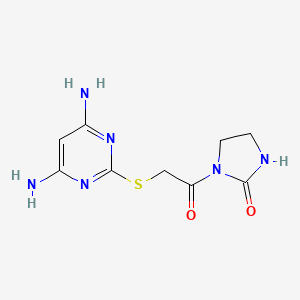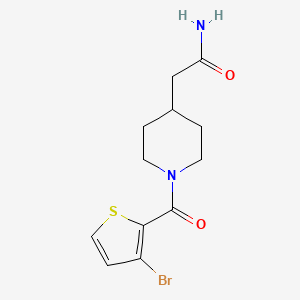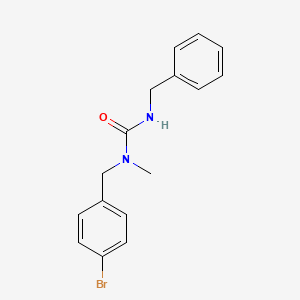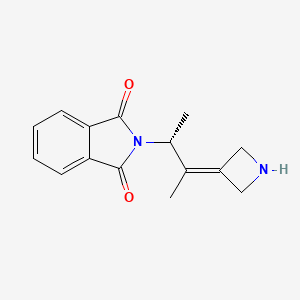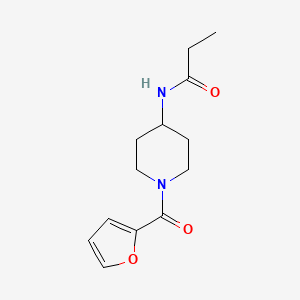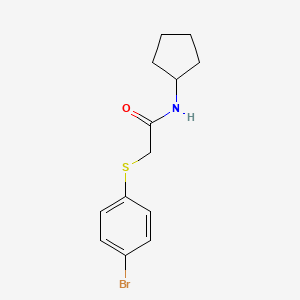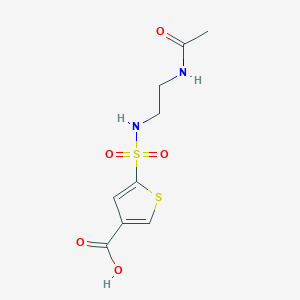
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid is a compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
科学的研究の応用
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
作用機序
The mechanism of action of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .
類似化合物との比較
Similar Compounds
Uniqueness
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
特性
分子式 |
C9H12N2O5S2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
5-(2-acetamidoethylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c1-6(12)10-2-3-11-18(15,16)8-4-7(5-17-8)9(13)14/h4-5,11H,2-3H2,1H3,(H,10,12)(H,13,14) |
InChIキー |
PFVRKBQWOLZEPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
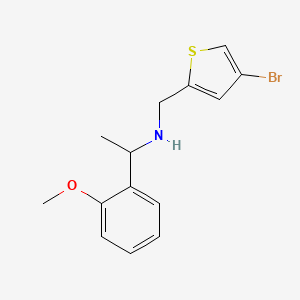
![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
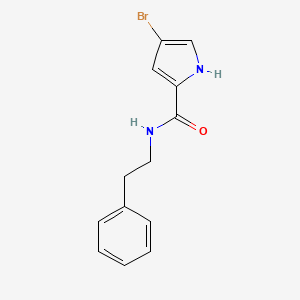
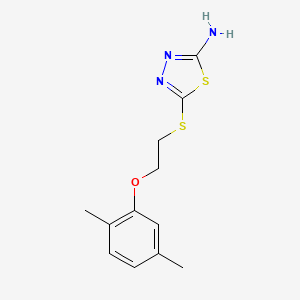
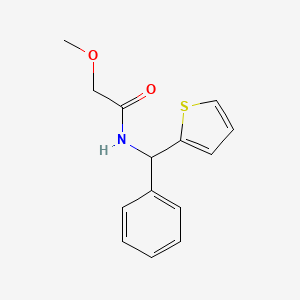
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
